Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2059970-56-6) is a bicyclic organic compound featuring a 2-azabicyclo[4.2.0]octane core. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.38 g/mol . The structure includes a benzyl ester group at position 2, an amino group at position 7, and two methyl substituents at position 6. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of β-lactam antibiotics and other bicyclic scaffolds .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(2)14(18)13-9-6-10-19(15(13)17)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11,18H2,1-2H3 |
InChI Key |
HJVMQXYKAXIULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OCC3=CC=CC=C3)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve neurotransmitter systems and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic azabicyclo derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis:
Structural Impact on Reactivity: The 7-amino group in the target compound enhances nucleophilic reactivity compared to the 7-oxo analogs (e.g., Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate), which are more electrophilic .
Synthetic Challenges :
- The tert-butyl analog () demonstrates higher thermal stability due to steric protection from the bulky ester group, whereas the benzyl ester in the target compound offers easier deprotection under catalytic hydrogenation .
- The 2% yield reported for (6R,7R)-Benzyl 7-(3-(4-methoxyphenyl)propanamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate highlights synthetic challenges in functionalizing the bicyclic core .
Biological Activity :
- Thia-containing analogs (e.g., and ) show selective activity against Mycobacterium tuberculosis, attributed to sulfur’s role in disrupting bacterial cell walls .
- The absence of sulfur in the target compound may limit its direct antimicrobial utility but enhances its versatility as a chiral building block .
Storage recommendations for Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (dry, ventilated conditions) apply broadly to this class to prevent ester hydrolysis .
Biological Activity
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate, with the CAS number 2059970-56-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.38 g/mol. The structural characteristics contribute significantly to its biological activity, particularly in receptor binding and enzyme inhibition.
Biological Activity Overview
-
Mechanism of Action :
- The compound exhibits potential as an inhibitor for various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- It may interact with the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by degrading palmitoylethanolamide (PEA) .
-
Pharmacological Effects :
- Anti-inflammatory Properties : Preliminary studies suggest that compounds structurally related to Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane derivatives can inhibit inflammatory mediators, thereby enhancing PEA levels and prolonging its analgesic effects .
- Neuropharmacological Activity : The compound's structure suggests potential activity at central nervous system (CNS) receptors, which could lead to applications in treating pain or neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane derivatives:
| Compound | Modification | Biological Activity |
|---|---|---|
| Benzyl 7-amino derivative | Addition of methyl groups | Enhanced receptor affinity |
| Substituted phenyl rings | Varying electron-withdrawing groups | Modulated potency against NAAA |
| Alkyl chain variations | Longer chains | Increased lipophilicity and CNS penetration |
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Pharmacokinetics :
- Clinical Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
